N-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methyl]-2-chloroacetamide
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Overview
Description
N-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methyl]-2-chloroacetamide is a complex organic compound characterized by its pyrazole ring structure, benzyl group, and chloroacetamide moiety
Mechanism of Action
Target of Action
Compounds containing pyrazole scaffolds are known to possess a wide variety of biological activities . They have been used in the development of drugs with antibacterial , anticancer , and anti-hypercholesterolemic actions.
Mode of Action
It’s known that pyrazole derivatives can interact with various biological targets, leading to a range of effects . The compound’s interaction with its targets could lead to changes at the molecular and cellular levels, affecting the function of the target cells.
Biochemical Pathways
Pyrazole derivatives have been shown to impact a variety of biochemical pathways, leading to their diverse biological activities . The compound could potentially affect pathways related to its target cells, leading to downstream effects.
Result of Action
Given the known biological activities of pyrazole derivatives , the compound could potentially have a range of effects at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methyl]-2-chloroacetamide typically involves multiple steps, starting with the formation of the pyrazole ring. One common method includes the reaction of benzylamine with phenylhydrazine to form the pyrazole core, followed by subsequent functionalization with chloroacetamide.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of reduced derivatives, such as amines or alcohols.
Substitution: Generation of various substituted pyrazoles or chloroacetamide derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules
Biology: The biological applications of this compound are vast, including its use as a probe in biochemical assays and as a building block for bioactive molecules. Its interaction with biological targets can be studied to understand its potential therapeutic effects.
Medicine: N-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methyl]-2-chloroacetamide has shown promise in medicinal chemistry, particularly in the development of new drugs. Its ability to modulate biological pathways makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its structural complexity and reactivity make it valuable for various industrial applications.
Comparison with Similar Compounds
Pyrazole derivatives: Other pyrazole-based compounds with similar functional groups.
Chloroacetamide derivatives: Compounds containing the chloroacetamide moiety.
Benzyl-substituted compounds: Compounds with benzyl groups attached to various heterocycles.
Uniqueness: N-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methyl]-2-chloroacetamide stands out due to its unique combination of structural elements, which contribute to its diverse reactivity and potential applications. Its ability to undergo multiple types of reactions and its biological activity make it distinct from other similar compounds.
Properties
IUPAC Name |
N-[(1-benzyl-3-phenylpyrazol-4-yl)methyl]-2-chloroacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O/c20-11-18(24)21-12-17-14-23(13-15-7-3-1-4-8-15)22-19(17)16-9-5-2-6-10-16/h1-10,14H,11-13H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVSMIXJPFSPCMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C(=N2)C3=CC=CC=C3)CNC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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